This compound is classified under amino ketones due to the presence of both an amino group and a carbonyl group (ketone). It is often synthesized for research purposes in organic chemistry and pharmacology, where it serves as an intermediate in the synthesis of more complex molecules.
The synthesis of 2-Amino-1-cyclopropyl-3-methoxypropan-1-one typically involves the reaction between cyclopropyl ketone and methoxyamine. The process can be conducted under controlled conditions to optimize yield and purity.
Industrial production may utilize continuous flow synthesis techniques to improve efficiency and scalability.
The molecular structure of 2-Amino-1-cyclopropyl-3-methoxypropan-1-one includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 143.18 g/mol |
IUPAC Name | 2-amino-1-cyclopropyl-3-methoxypropan-1-one |
InChI | InChI=1S/C7H13NO2/c1-10-4-6(8)7(9)5-2-3-5/h5-6H,2-4,8H2,1H3 |
InChI Key | GMLHJTVHJSMZQU-UHFFFAOYSA-N |
Canonical SMILES | COCC(C(=O)C1CC1)N |
2-Amino-1-cyclopropyl-3-methoxypropan-1-one can undergo various chemical reactions:
These reactions are crucial for developing derivatives with specific biological activities or enhancing the compound's properties for industrial applications.
The mechanism of action for 2-Amino-1-cyclopropyl-3-methoxypropan-1-one involves its interaction with biological targets such as enzymes or receptors. The amino group acts as a nucleophile in various reactions, while the cyclopropyl moiety may facilitate specific binding interactions due to its unique steric properties. This reactivity profile makes it a valuable candidate for further pharmacological studies.
The physical properties of 2-Amino-1-cyclopropyl-3-methoxypropan-1-one include:
Property | Value |
---|---|
Boiling Point | Not explicitly stated |
Melting Point | Not explicitly stated |
Density | Not explicitly stated |
The chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
2-Amino-1-cyclopropyl-3-methoxypropan-1-one has several applications in scientific research:
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: